methyl 2-amino-3,3-dimethylpentanoate
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Overview
Description
Methyl 2-amino-3,3-dimethylpentanoate: is an organic compound with the molecular formula C8H17NO2. It is a white to pale yellow solid with weak acidic properties. This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,3-dimethylpentanoate can be synthesized through organic synthesis routes. One common method involves the reaction of 2-amino-3,3-dimethylpentanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,3-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3,3-dimethylpentanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various physiological processes .
Comparison with Similar Compounds
- Methyl 2-amino-3,3-dimethylbutanoate
- Methyl 2-amino-3,3-dimethylhexanoate
- Methyl 2-amino-3,3-dimethylpropanoate
Comparison: Methyl 2-amino-3,3-dimethylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
1934377-48-6 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 2-amino-3,3-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-8(2,3)6(9)7(10)11-4/h6H,5,9H2,1-4H3 |
InChI Key |
VNDRXAYNVNLZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)OC)N |
Purity |
95 |
Origin of Product |
United States |
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